molecular formula C15H14N4S2 B12043362 4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-58-2

4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12043362
CAS No.: 478255-58-2
M. Wt: 314.4 g/mol
InChI Key: CDYMWYJNTFRUFQ-CXUHLZMHSA-N
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Description

4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base-triazole thione hybrid compound. Its structure comprises:

  • Triazole-thione core: A five-membered heterocyclic ring with three nitrogen atoms and a sulfur atom at position 3.
  • Schiff base moiety: The (3-methylthiophen-2-yl)methylene group forms an imine linkage (-N=CH-) with the triazole ring.
  • Aryl substituent: An m-tolyl (3-methylphenyl) group at position 3 of the triazole ring.

This compound belongs to a class of 1,2,4-triazole-5-thione derivatives known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

478255-58-2

Molecular Formula

C15H14N4S2

Molecular Weight

314.4 g/mol

IUPAC Name

3-(3-methylphenyl)-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H14N4S2/c1-10-4-3-5-12(8-10)14-17-18-15(20)19(14)16-9-13-11(2)6-7-21-13/h3-9H,1-2H3,(H,18,20)/b16-9+

InChI Key

CDYMWYJNTFRUFQ-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C=CS3)C

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C=CS3)C

Origin of Product

United States

Preparation Methods

Hydrazide-Mediated Cyclocondensation

The triazole-thione scaffold is typically synthesized via cyclocondensation of thiosemicarbazide derivatives. A validated approach involves reacting m-tolyl-substituted acylthiosemicarbazides with hydrazine hydrate under reflux conditions. For example, in a protocol adapted from, ethyl (5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thioacetate undergoes hydrazinolysis to yield a hydrazide intermediate, which is subsequently treated with HCl/NaNO₂ to form the triazole-thione core.

Reaction Conditions :

  • Solvent : Ethanol/water mixture

  • Temperature : Reflux (78–85°C)

  • Yield : 88–94%

One-Pot Synthesis Using Meglumine Catalyst

Green chemistry methods employ meglumine (15 mol%) as a biodegradable catalyst for cyclocondensation of m-tolyl aldehyde and thiosemicarbazide in water. This method avoids toxic solvents and achieves yields >85% within 2–4 hours.

Key Advantages :

  • Solvent : Water

  • Catalyst Recyclability : Up to 4 cycles without yield loss

Functionalization with (3-Methylthiophen-2-yl)methyleneamino Group

Schiff Base Condensation

The amino group at position 4 of the triazole-thione reacts with 3-methylthiophene-2-carbaldehyde via nucleophilic addition-elimination. This step is catalyzed by acetic acid under anhydrous conditions.

Procedure :

  • Dissolve 3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione (1 equiv) in ethanol.

  • Add 3-methylthiophene-2-carbaldehyde (1.2 equiv) and glacial acetic acid (2 drops).

  • Reflux for 6–8 hours.

  • Isolate via vacuum filtration and recrystallize from ethanol.

Yield : 72–78%

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 15–20 minutes while maintaining yields >70%. This method leverages dielectric heating to accelerate imine formation.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) :

    • ν(N–H): 3310–3290 cm⁻¹

    • ν(C=S): 1215–1225 cm⁻¹

    • ν(C=N): 1604–1620 cm⁻¹

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.87 (s, 1H, triazole-H)

    • δ 7.25–7.60 (m, 4H, m-tolyl)

    • δ 2.50 (s, 3H, SCH₃)

X-ray Crystallography

Single-crystal X-ray analysis of analogous triazole-thiones confirms planarity of the triazole ring (maximum deviation: 0.009 Å) and dihedral angles <6° with aryl substituents.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Key Advantages
Hydrazide CyclizationEthanol reflux, 24 h88–94High regioselectivity
Meglumine CatalysisWater, 2–4 h85–90Eco-friendly, recyclable
Microwave-Assisted300 W, 15–20 min70–75Rapid synthesis

Challenges and Optimization Strategies

  • Regioselectivity : Copper(I) catalysts (e.g., CuCl) enhance 1,4-regioselectivity during cyclization.

  • Purification : Column chromatography (EtOAc/hexane, 15–25%) effectively isolates the target compound.

  • Byproduct Mitigation : Excess aldehyde (1.2 equiv) minimizes unreacted triazole-thione .

Chemical Reactions Analysis

Types of Reactions

Salor-int l230340-1ea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Salor-int l230340-1ea can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity :
    • Compounds derived from 1,2,4-triazoles have shown promising results against bacterial strains. Research indicates that derivatives of this compound possess significant antibacterial properties, which can be crucial in combating antibiotic-resistant bacteria .
  • Antifungal Properties :
    • The triazole moiety has been linked to antifungal activity, making it useful in the development of antifungal agents . Studies have demonstrated the effectiveness of similar compounds against fungal pathogens.
  • Anticancer Potential :
    • Some derivatives have been evaluated for anticancer activity. The presence of the triazole ring is associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .
  • Antioxidant Activity :
    • The compound has shown potential as an antioxidant, which can protect cells from oxidative stress and damage. This property is particularly relevant in the context of diseases where oxidative stress plays a role .

Agricultural Applications

The compound's biological activity extends to agricultural applications:

  • Pesticide Development :
    • Research indicates that triazole derivatives can act as effective pesticides due to their ability to inhibit fungal growth and protect crops from diseases . This application is critical in enhancing crop yield and sustainability.
  • Plant Growth Regulators :
    • Some studies suggest that triazole compounds may function as plant growth regulators, influencing plant development and improving resistance to environmental stresses .

Material Science Applications

The unique properties of 4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione also make it suitable for material science:

  • Polymer Chemistry :
    • The compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties. Its chemical structure allows for modifications that can lead to improved performance in various applications .
  • Nanotechnology :
    • Research into nanocomposites involving this triazole derivative shows promise for developing materials with specific functionalities, such as enhanced conductivity or catalytic properties .

Case Studies

Several studies have documented the synthesis and evaluation of 4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione:

  • Synthesis and Characterization :
    • A study synthesized this compound through a multi-step process involving hydrazine derivatives and characterized it using spectral analysis techniques such as NMR and IR spectroscopy .
TechniqueFindings
NMRConfirmed the structure with specific chemical shifts indicating functional groups present in the molecule
IRIdentified characteristic absorption bands corresponding to NH and C=S functionalities
  • Biological Testing :
    • In vitro assays demonstrated significant antibacterial activity against several strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of Salor-int l230340-1ea involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related 1,2,4-triazole-5-thiones, focusing on substituents, synthetic routes, spectral data, and biological relevance.

Key Comparison Points

Halogenated analogs (e.g., bromo/fluoro derivatives ) often exhibit increased antimicrobial potency due to electron-withdrawing effects .

Synthetic Efficiency: Microwave-assisted methods (e.g., ) reduce reaction times (hours to minutes) compared to conventional reflux (e.g., 5–24 hours in ). Yields for phenolic triazole-thiones (e.g., 69% in ) are higher than those for halogenated derivatives, likely due to steric and electronic factors.

Spectral Characterization :

  • IR : All compounds show characteristic C=N (1600–1620 cm⁻¹) and C=S (1240–1260 cm⁻¹) stretches .
  • NMR : Aromatic protons in thiophene or benzylidene groups appear at δ 6.5–8.0 ppm, while aliphatic CH₃ groups (e.g., m-tolyl) resonate at δ ~2.3 ppm .

Biological Relevance: While the target compound’s activity is undocumented, analogs with quinolin-2-yl or pyridyl substituents demonstrate tuberculostatic activity (MIC: 1.5–3.0 µg/mL) . Fluorinated derivatives (e.g., ) are often explored for anticancer applications due to enhanced metabolic stability .

Research Findings and Data Gaps

  • Structural Insights : X-ray crystallography data for related compounds (e.g., C–S bond length: ~1.68 Å ) confirm the planar triazole-thione core, critical for π-stacking interactions in biological targets.
  • Data Limitations: No direct biological or crystallographic data exist for the target compound. Further studies should prioritize: In vitro screening against microbial or cancer cell lines. Computational modeling to predict binding affinity with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase ).

Biological Activity

The compound 4-(((3-Methylthiophen-2-yl)methylene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione (CAS No. 478255-58-2) is a member of the triazole family known for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₄N₄S₂
  • Molecular Weight : 314.43 g/mol
  • Structure : The compound features a triazole ring substituted with thiol and aromatic groups, which are critical for its biological interactions.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The specific compound under consideration has shown promising results against various bacterial strains.

  • DNA Gyrase Inhibition : Triazoles can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism leads to the disruption of bacterial cell division.
  • Biofilm Formation Inhibition : The compound has been noted to affect biofilm formation in bacteria, which is crucial for their virulence and resistance to treatment.

Case Studies

  • Study on Efficacy Against Gram-positive and Gram-negative Bacteria :
    • A study demonstrated that derivatives of 1,2,4-triazole exhibited minimum inhibitory concentrations (MICs) ranging from 0.12 to 1.95 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa .
    • The compound was tested alongside standard antibiotics and showed enhanced antibacterial activity compared to controls .
  • Antimycobacterial Activity :
    • Another research highlighted the effectiveness of triazole derivatives against Mycobacterium tuberculosis. The compound displayed MIC values comparable to established treatments like isoniazid .

Comparative Biological Activity Table

Compound NameMIC (µg/mL)Bacterial Strains TestedActivity Type
4-Triazole Derivative0.12 - 1.95E. coli, S. aureus, P. aeruginosaAntibacterial
N-Allyl Triazole3.25 (vs Isoniazid 5)M. smegmatis, M. tuberculosisAntimycobacterial
Ciprofloxacin DerivativeVariesGram-positive & Gram-negativeAntibacterial

Antifungal and Anticancer Properties

In addition to antibacterial activity, triazoles have been reported to exhibit antifungal properties and potential anticancer effects:

  • Antifungal Activity : Triazoles are known to inhibit fungal ergosterol synthesis, making them effective against various fungal infections.
  • Anticancer Potential : Some studies have indicated that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. Key steps include:

  • Intermediate Preparation : Reacting 3-methylthiophene-2-carboxaldehyde with thiosemicarbazide to form the Schiff base intermediate.
  • Cyclization : Acid-catalyzed ring closure to yield the triazole-thione core.
  • Substituent Introduction : Introducing the m-tolyl group via alkylation or aryl coupling reactions.
    Optimization involves varying temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst (e.g., p-toluenesulfonic acid). Microwave-assisted synthesis (e.g., 100 W, 15 min) can enhance yield and purity .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm the presence of thione (C=S stretch at 1200–1250 cm⁻¹) and imine (C=N stretch at 1600–1650 cm⁻¹) groups. Compare experimental peaks with DFT-calculated vibrational frequencies (B3LYP/6-311G(d,p)) .
  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and triazole carbons (δ 150–160 ppm). Assign shifts using gauge-independent atomic orbital (GIAO) calculations .
  • Mass Spectrometry : Validate molecular weight via ESI-MS and isotopic pattern matching .

Q. How can conformational flexibility be analyzed to predict bioactive conformations?

Methodological Answer: Perform torsional angle scans (DFT/B3LYP) by rotating the methylthiophene-methylene bond from -180° to +180° in 20° increments. Plot potential energy surfaces to identify stable conformers. Compare with crystallographic data (e.g., hydrogen-bonding networks in X-ray structures) to prioritize biologically relevant conformations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?

Methodological Answer:

  • Derivatization : Synthesize analogs with substituent variations (e.g., replacing m-tolyl with p-chlorophenyl or introducing electron-withdrawing groups on the triazole ring) .
  • Biological Assays : Test derivatives against target enzymes (e.g., urease or acetylcholinesterase) using in vitro inhibition assays. Correlate IC50_{50} values with electronic (Hammett σ) or steric (Taft Es_s) parameters .
  • QSAR Modeling : Use Gaussian-based descriptors (e.g., HOMO-LUMO gaps) to build predictive models for activity optimization .

Q. What computational strategies resolve discrepancies between experimental and theoretical spectral data?

Methodological Answer:

  • Solvent Effects : Recalculate NMR/IR spectra using a polarizable continuum model (PCM) for solvent corrections (e.g., DMSO or chloroform) .
  • Dynamical Corrections : Apply vibrational anharmonicity corrections to IR frequencies via second-order perturbation theory .
  • Cross-Validation : Compare DFT results with ab initio methods (e.g., MP2) or machine learning-predicted spectra .

Q. How can metal coordination enhance the compound’s bioactivity, and what ligands are most effective?

Methodological Answer:

  • Complex Synthesis : React the compound with transition metals (e.g., Co(II), Cu(II)) in ethanol/water under reflux. Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry .
  • Ligand Design : Introduce pyridyl or carboxylate auxiliaries to improve chelation stability. Assess binding affinity using Job’s plot or isothermal titration calorimetry (ITC) .

Q. What strategies address low solubility in pharmacological testing?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400 or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Prodrug Design : Modify the thione group to a sulfoxide or incorporate ester-linked hydrophilic moieties .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

Methodological Answer:

  • X-Ray Diffraction : Grow single crystals via slow evaporation (e.g., ethanol/water). Refine structures using SHELXTL and analyze hydrogen bonds (e.g., N–H···S interactions) with PLATON .
  • Polymorphism Screening : Test crystallization in different solvents (e.g., acetonitrile vs. ethyl acetate) to identify stable polymorphs .

Data Contradiction Analysis

Q. How should conflicting biological activity data between in vitro and in vivo studies be reconciled?

Methodological Answer:

  • Metabolic Stability : Test compound stability in liver microsomes (e.g., rat S9 fraction) to identify rapid degradation in vivo .
  • Bioavailability Optimization : Use lipid nanoparticles or pro-drug formulations to improve absorption .

Q. What steps validate conflicting computational predictions of reactive sites?

Methodological Answer:

  • Electrostatic Potential Maps : Generate MEP surfaces (DFT) to identify nucleophilic/electrophilic regions. Validate via Fukui function analysis .
  • Experimental Probes : Perform nucleophilic substitution reactions with iodomethane or electrophilic bromine to confirm reactive sites .

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